Ethyl 5-(aminomethyl)-2-hydroxybenzoate
Description
Properties
Molecular Formula |
C10H13NO3 |
|---|---|
Molecular Weight |
195.21 g/mol |
IUPAC Name |
ethyl 5-(aminomethyl)-2-hydroxybenzoate |
InChI |
InChI=1S/C10H13NO3/c1-2-14-10(13)8-5-7(6-11)3-4-9(8)12/h3-5,12H,2,6,11H2,1H3 |
InChI Key |
ZIBDBRFVZPMQLE-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C=CC(=C1)CN)O |
Origin of Product |
United States |
Preparation Methods
Esterification and Catalytic Reduction Route
A prominent method for preparing esters of aminobenzoic acids, including ethyl 5-(aminomethyl)-2-hydroxybenzoate, is illustrated by the preparation of related compounds such as benzocaine (ethyl 4-aminobenzoate). This method involves:
- Starting from 4-nitrobenzoic acid (analogous to 5-nitro-2-hydroxybenzoic acid in the target compound), esterification is performed by refluxing with absolute ethanol in the presence of a solid catalyst and a water entrainer to remove water and drive the reaction forward.
- The reaction vessel is equipped with a water separator, reflux condenser, and thermometer to maintain controlled conditions.
- After esterification, the reaction mixture is filtered hot to remove catalyst residues.
- The filtrate undergoes catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen atmosphere to reduce the nitro group to an amino group.
- The hydrogenation is continued until hydrogen uptake ceases, followed by filtration, cooling, and isolation of the aminobenzoate ester as a white solid with purity exceeding 99.5%.
This method is environmentally friendly, avoids production of acid waste, and allows solvent and catalyst recycling. It is suitable for continuous industrial production with mild reaction conditions and high yield (over 99.5% purity).
Table 1. Key Parameters for Esterification and Hydrogenation
| Step | Conditions | Catalyst | Yield/Purity | Notes |
|---|---|---|---|---|
| Esterification | Reflux with ethanol, 1-6 h, water removal | Rare-earth oxide (e.g., neodymium sesquioxide) | High (quantitative) | Water entrainer used |
| Hydrogenation | 80-100 °C, Pd/C catalyst, 2 h hydrogenation | 5% Pd/C | >99.5% purity (GC) | Hydrogen uptake monitored |
| Isolation | Cooling under N2, filtration, drying | - | White solid | Catalyst recycled |
Alkylation and Functional Group Transformation
Another approach involves functionalizing salicylic acid derivatives through alkylation and subsequent conversion of nitrile intermediates to aminomethyl groups:
- Salicylic acid or its esters are alkylated at the phenolic oxygen using reagents like monochloroacetonitrile to introduce a nitrile group.
- The nitrile is then converted to an aminomethyl group by reaction with phosphorous acid and phosphorus tribromide, yielding aminodiphosphonic acid derivatives.
- Hydrolysis of protective esters provides the target aminomethyl-substituted hydroxybenzoate compound or its analogues.
This method is efficient for preparing aminomethyl-functionalized benzoic acid derivatives but requires careful control of reaction conditions to avoid side reactions such as phosphorus-carbon bond cleavage.
Sulfonylation and Amino Group Introduction (Comparative Methodology)
A two-step synthesis of 2-methoxy-4-amino-5-ethylsulfonyl benzoic acid involves:
- Reaction of 2-methoxy-4-acetaminomethyl benzoate with chlorosulfonic acid to introduce sulfonyl chloride groups.
- Subsequent reaction with sodium sulfite and diethyl sulfate under reflux to yield the sulfonylated amino compound.
This method, though targeting a different substitution pattern, demonstrates the use of chlorosulfonic acid and sulfonation chemistry in modifying aminomethyl benzoate derivatives with high yield (up to 75%) and purity (99.5%).
Comparative Analysis of Preparation Methods
| Method | Starting Material | Key Reaction Steps | Catalyst/Conditions | Yield/Purity | Environmental Aspect | Industrial Applicability |
|---|---|---|---|---|---|---|
| Esterification + Pd/C Hydrogenation | 4-nitrobenzoic acid or analogs | Esterification, catalytic hydrogenation | Rare-earth oxides, Pd/C, ethanol reflux | >99.5% purity | Solvent/catalyst recyclable | High, continuous process |
| Alkylation + Phosphorous Acid | Salicylic acid derivatives | Alkylation, nitrile to amine conversion | Phosphorous acid, PBr3 | Moderate to high | Requires careful handling | Moderate, lab scale |
| Bromination + Substitution | Methyl 5-acetyl-2-hydroxybenzoate | Benzylation, bromination, substitution | Acid catalysts, halogenating agents | Moderate | Use of halogenated reagents | Specialized intermediates |
| Sulfonylation + Amino Introduction | 2-methoxy-4-acetaminomethyl benzoate | Sulfonation, sulfite reaction | Chlorosulfonic acid, sodium sulfite | Up to 75% yield, 99.5% purity | Acidic reagents, moderate waste | Suitable for specific derivatives |
Research Discoveries and Industrial Relevance
- The green esterification and hydrogenation method using rare-earth oxide catalysts and Pd/C has been recognized for its environmental benefits, including solvent and catalyst recycling, and avoidance of acid waste, making it highly suitable for industrial scale-up.
- Alkylation followed by phosphorous acid addition provides a versatile route to aminomethyl-substituted benzoates but requires precise control to maintain phosphorus-carbon bonds.
- Bromination and substitution strategies provide intermediates for complex molecule synthesis, showing the flexibility of benzoate derivatives in medicinal chemistry.
- Sulfonylation methods yield high purity products with relatively simple two-step processes, offering alternatives for functionalized benzoic acid derivatives.
Scientific Research Applications
Ethyl 5-(aminomethyl)-2-hydroxybenzoate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Ethyl 5-(aminomethyl)-2-hydroxybenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The aminomethyl group can form hydrogen bonds with active sites of enzymes, modulating their activity. Additionally, the hydroxyl group can participate in various biochemical reactions, influencing cellular pathways and processes.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table summarizes key structural analogs and their substituent differences:
| Compound Name | Molecular Formula | Substituents (Position) | Molecular Weight (g/mol) | Key Functional Groups |
|---|---|---|---|---|
| Ethyl 5-(aminomethyl)-2-hydroxybenzoate* | C₁₀H₁₃NO₃ | -OH (2), -CH₂NH₂ (5) | ~195.22 (calculated) | Ester, hydroxyl, primary amine |
| Ethyl 5-(benzo[d]oxazol-2-yl)-2-hydroxybenzoate | C₁₇H₁₅NO₄ | -OH (2), benzooxazolyl (5) | 298.11 | Ester, hydroxyl, heterocyclic |
| Ethyl 5-[(3,4-dimethylbenzoyl)amino]-2-hydroxybenzoate | C₁₈H₁₉NO₄ | -OH (2), -NHCO(3,4-dimethylphenyl) (5) | 313.35 | Ester, hydroxyl, amide |
| Methyl 2-amino-5-chlorobenzoate | C₈H₈ClNO₂ | -Cl (5), -NH₂ (2) | 185.61 | Ester, amine, chloro |
| Methyl 2-amino-5-methoxybenzoate | C₉H₁₁NO₃ | -OCH₃ (5), -NH₂ (2) | 181.19 | Ester, amine, methoxy |
Key Observations :
- Polarity: The aminomethyl group in the target compound increases polarity compared to analogs with hydrophobic substituents (e.g., benzooxazolyl or 3,4-dimethylbenzoyl groups) .
- Bioactivity Potential: The primary amine (-CH₂NH₂) may enhance interactions with biological targets (e.g., enzymes or receptors) compared to chloro or methoxy substituents, which are less nucleophilic .
Physicochemical Properties
Note: The target compound’s spectral data are inferred from structurally related esters and amines .
Q & A
Q. What are the common synthetic routes for Ethyl 5-(aminomethyl)-2-hydroxybenzoate, and how can purity be optimized?
this compound is typically synthesized via multi-step reactions starting from substituted benzoic acid derivatives. Key steps include:
- Esterification : Reacting 5-(aminomethyl)-2-hydroxybenzoic acid with ethanol under acidic conditions (e.g., H₂SO₄ catalysis) to form the ethyl ester .
- Functionalization : Introducing the aminomethyl group via nucleophilic substitution or reductive amination, depending on precursor availability .
- Purification : Recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane eluent) ensures >95% purity .
Q. What spectroscopic and analytical methods are critical for characterizing this compound?
Essential techniques include:
- ¹H/¹³C NMR : To confirm the ester group (δ ~4.3 ppm for CH₂CH₃), hydroxyl (δ ~10-12 ppm), and aminomethyl (δ ~2.8-3.5 ppm) .
- HRMS : Validates molecular weight (e.g., [M+H]+ at m/z 224.18) and fragmentation patterns .
- Melting Point : Consistency with literature values (e.g., 150–152°C) indicates purity .
Q. What preliminary biological activities are associated with this compound?
Structural analogs exhibit:
- Antimicrobial Activity : Inhibition of bacterial growth (e.g., E. coli, S. aureus) via membrane disruption or enzyme interference .
- Enzyme Modulation : Interaction with oxidoreductases or hydrolases, measured via IC₅₀ assays .
- Anti-inflammatory Effects : Reduction in COX-2 expression in in vitro models .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound analogs?
Discrepancies often arise from assay variability or structural impurities. Mitigation strategies include:
- Orthogonal Assays : Cross-validate antimicrobial results using disk diffusion and microbroth dilution .
- Structural Confirmation : Use X-ray crystallography or 2D NMR (e.g., HSQC, HMBC) to rule out isomerization or degradation .
- Dose-Response Analysis : Establish EC₅₀/IC₅₀ curves to compare potency across studies .
Q. What strategies are effective for designing analogs of this compound with enhanced bioactivity?
Focus on modifying:
- Substituent Position : Introducing electron-withdrawing groups (e.g., -CF₃) at the para position enhances receptor binding .
- Amino Group Derivatization : Acetylation or sulfonation improves metabolic stability and bioavailability .
- Scaffold Hybridization : Merging with thiazole or oxadiazole rings diversifies interaction profiles .
Q. How does the stability of this compound vary under physiological conditions?
Stability studies reveal:
- Acidic Conditions (pH 2–4) : Ester hydrolysis occurs slowly (t₁/₂ >24 hrs), retaining the aminomethyl group .
- Basic Conditions (pH 10) : Rapid hydrolysis (<2 hrs) to 5-(aminomethyl)-2-hydroxybenzoic acid, requiring stabilizers like cyclodextrins for in vivo use .
- Oxidative Stress : Susceptibility to ROS degradation necessitates antioxidant co-formulations (e.g., ascorbate) .
Q. What advanced techniques are used to study receptor-ligand interactions involving this compound?
Key methodologies include:
- Surface Plasmon Resonance (SPR) : Quantifies binding kinetics (Kₐ, Kₐ) to targets like G-protein-coupled receptors .
- Isothermal Titration Calorimetry (ITC) : Measures thermodynamic parameters (ΔH, ΔS) for enzyme inhibition .
- Molecular Dynamics Simulations : Predicts binding modes and residue-specific interactions using force fields (e.g., AMBER) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
